molecular formula C14H15N5O3 B2793111 2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile CAS No. 1775328-72-7

2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile

Cat. No.: B2793111
CAS No.: 1775328-72-7
M. Wt: 301.306
InChI Key: KYBBIZDHMGAOJR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine core fused with a 1,3-dioxo group and a tetrahydro ring system. The 5-ethyl-1,2,4-oxadiazole substituent at the 4-position and the acetonitrile group at the 2-position contribute to its unique electronic and steric properties. It is identified by multiple synonyms, including ZINC169793820 and BS-12040, and has the InChIKey KYBBIZDHMGAOJR-UHFFFAOYSA-N . Its synthesis likely involves multi-component cycloaddition reactions, similar to those reported for related oxadiazole derivatives (e.g., TMSCl-mediated cyclization in DMF/MeCN) .

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-2-10-16-12(17-22-10)11-9-5-3-4-7-18(9)14(21)19(8-6-15)13(11)20/h2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBBIZDHMGAOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be described by its complex structure which includes an oxadiazole moiety and a pyrimidine derivative. Its molecular formula and weight are critical for understanding its interactions in biological systems.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight302.33 g/mol
CAS NumberNot yet assigned

Biological Activity Overview

Research has indicated that compounds containing oxadiazole rings often exhibit significant biological activities. The specific compound under study has shown promise in various pharmacological assays.

Antiproliferative Activity

A study exploring the antiproliferative effects of similar oxadiazole derivatives demonstrated their potential as anticancer agents. The MTT assay was used to evaluate the cytotoxicity against human cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). The results indicated that certain derivatives could inhibit cell proliferation effectively .

The mechanism by which oxadiazole derivatives exert their effects often involves interaction with key cellular targets. For instance, some studies have shown that these compounds can inhibit topoisomerase I activity, a critical enzyme involved in DNA replication and repair. This inhibition is believed to contribute to their cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with oxadiazole-containing compounds:

  • Anticancer Studies :
    • A library of 1,2,5-oxadiazole derivatives showed promising results in inhibiting cancer cell lines with IC50 values ranging from 0.52 μM to 22.25 μM against COX-II proteins . These findings suggest that modifications in the oxadiazole scaffold can enhance anticancer properties.
  • Anti-inflammatory Activity :
    • Compounds similar to the one under study have been reported to exhibit anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes (COX-I and COX-II) . This activity is crucial for developing new anti-inflammatory drugs.
  • Molecular Docking Studies :
    • Molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins like topoisomerase I. Such studies provide insights into the structural requirements for biological activity and help guide future synthesis efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Moieties

  • 5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k): These derivatives share the 1,2,4-oxadiazole ring but replace the pyrido-pyrimidine core with a dihydropyrimidinone. The synthesis involves aldehydes and urea, differing from the acetonitrile-functionalized route used for the target molecule .
  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b): This compound features a pyran ring with cyano and ester groups. While both molecules include nitrile substituents, the pyran core in 11b lacks the electron-deficient pyrido-pyrimidine system, leading to distinct reactivity in nucleophilic additions .

Heterocyclic Systems with Comparable Substituents

  • The ethyl group here may increase lipophilicity, similar to the target compound’s 5-ethyl substituent, but the thioacetamide chain adds conformational flexibility .
  • 4-({(E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide: This sulfonamide derivative includes cyano and thiazole groups. The sulfonamide moiety improves water solubility compared to the acetonitrile group in the target compound, which is more electron-withdrawing .

Physicochemical and Electronic Properties

  • Lipophilicity : The 5-ethyl-oxadiazole and acetonitrile groups in the target compound likely increase logP compared to hydroxyl- or sulfonamide-containing analogues (e.g., 11a in ).
  • Electron-Withdrawing Effects : The acetonitrile group enhances electrophilicity at the pyrido-pyrimidine core, favoring reactions like nucleophilic aromatic substitution—unseen in ester- or amide-functionalized analogues (e.g., 11b ).

Implications for Drug Design and QSAR Modeling

The compound’s unique structure places it in a distinct chemical space compared to simpler oxadiazoles or pyrimidines. QSAR models (as in ) may group it with other bicyclic heterocycles but must account for its fused ring system’s conformational constraints. Lumping strategies could simplify its inclusion in reaction networks, though its electronic profile demands tailored parameterization.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this compound, and how can its structural integrity be verified?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with precursors like acetonitrile derivatives. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been used as a key precursor in analogous heterocyclic systems, enabling efficient cyclization and functionalization . Post-synthesis, structural verification should include ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 4.11 ppm for CH₂ in oxadiazole derivatives) and HRMS to validate molecular mass (e.g., observed [M+H]⁺ within 0.0003 Da of theoretical values) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize multidimensional NMR to resolve overlapping signals in complex heterocyclic systems. For instance, ¹³C NMR can distinguish carbonyl carbons (δ 160–170 ppm) and nitrile groups (δ ~118 ppm). High-resolution mass spectrometry (HRMS) is essential for confirming molecular formula accuracy, as demonstrated in oxadiazole-pyrimidine hybrids with <1 ppm error margins .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., Lewis acids for cyclization steps) and solvents (polar aprotic solvents like DMF for nucleophilic substitutions). Metal carbonyl-mediated rearrangements, as seen in pyrimidine synthesis, can improve regioselectivity and yield .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) studies are effective for modeling electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For example, DFT has been applied to aminoimidazodipyridines to predict charge distribution and stability, guiding synthetic modifications .

Q. How should experimental designs be structured to evaluate biological activity?

  • Methodological Answer : Adopt randomized block designs with split-split plots to account for variables like dose-response relationships and biological replicates. For instance, a study on phenolic compounds used four replicates with five plants each, analyzing physical-chemical and biological endpoints systematically . Pair this with in vitro assays (e.g., enzyme inhibition) to assess bioactivity, referencing SAR trends from structurally similar pyrimidine derivatives .

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • For NMR discrepancies: Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and employ 2D experiments (COSY, HSQC).
  • For conflicting bioactivity results: Replicate assays under standardized conditions (pH 6.5 buffers, controlled temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What environmental fate studies are relevant for assessing ecological risks?

  • Methodological Answer : Conduct long-term environmental-chemical property analyses , including:

  • Hydrolysis/photolysis rates under varying pH and UV exposure.
  • Partition coefficients (log P) to predict bioaccumulation.
  • Biotic degradation assays using microbial consortia. These approaches align with frameworks like Project INCHEMBIOL, which evaluates compound persistence and ecosystem impacts .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

  • Methodological Answer : Perform systematic SAR studies by synthesizing analogs with targeted substitutions (e.g., replacing ethyl groups with methyl or halogens). Compare bioactivity data in tabular formats, as seen in studies of thieno[2,3-d]pyrimidine derivatives, where trifluoromethyl groups enhanced metabolic stability .

Methodological Tables for Reference

Technique Application Example from Evidence
¹H/¹³C NMRStructural elucidation of heterocyclesδ 4.11 ppm (CH₂ in oxadiazole)
HRMSMolecular formula validation[M+H]⁺ = 290.0321 (Δ = 0.0003 Da)
DFT CalculationsPredicting HOMO-LUMO gaps and charge distributionAminoimidazodipyridine electronic properties
Randomized Block DesignControlling variables in bioactivity assaysSplit-split plot design for phenolic compounds

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